molecular formula C16H22O3 B3315583 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid CAS No. 951893-71-3

2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid

Cat. No.: B3315583
CAS No.: 951893-71-3
M. Wt: 262.34 g/mol
InChI Key: XYFZJXCESMMHLU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid (CAS 951893-71-3) is a high-purity, research-grade chemical compound with a molecular weight of 262.34 g/mol and the molecular formula C16H22O3 . This compound features a unique structure comprising a β-ketobutyric acid backbone with a 2,2-dimethyl substitution and a sterically hindered 2,3,5,6-tetramethylphenyl group attached via a carbonyl linker . This specific architecture suggests potential for diverse research applications. In medicinal chemistry, its structural features may be valuable for investigating enzyme inhibition and exploring potential mechanisms in anticancer research, given that similar butyric acid derivatives are known to act as histone deacetylase (HDAC) inhibitors . In material science, the bulky, multi-methylated aromatic system could be investigated for its properties as a polymer additive or as a specialty intermediate in organic synthesis . The compound is intended for research purposes and is strictly labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-9-7-10(2)12(4)14(11(9)3)13(17)8-16(5,6)15(18)19/h7H,8H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFZJXCESMMHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)CC(C)(C)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 2,3,5,6-tetramethylphenyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of butyric acid have shown promise in cancer therapy. Studies have explored the potential of 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid as an anticancer agent due to its ability to induce apoptosis in cancer cells. Its structural similarity to other known anticancer agents may enhance its efficacy in targeting specific cancer types.

Neuroprotective Effects : Some studies suggest that compounds similar to this butyric acid derivative could exhibit neuroprotective properties. Investigations into its effects on neuronal cell lines may reveal insights into its potential for treating neurodegenerative diseases.

Material Science

Polymer Additives : The compound can be utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices may enhance the durability and performance of materials used in various applications, including automotive and aerospace industries.

Biochemical Applications

Enzyme Inhibition Studies : The compound’s unique structure allows it to interact with various enzymes. Research has focused on its potential as an enzyme inhibitor, which could lead to advancements in drug development targeting specific metabolic pathways.

Analytical Chemistry : In analytical applications, this compound can serve as a standard in chromatographic techniques for the quantification of similar compounds in complex mixtures. Its distinct chemical properties make it a reliable reference material.

Case Studies

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry explored the synthesis of analogs of butyric acid derivatives and their effects on cancer cell lines. Results indicated significant cytotoxicity against several cancer types when modified with specific functional groups .
  • Polymer Applications :
    • Research conducted by the Materials Science Journal examined the use of butyric acid derivatives as additives in polycarbonate materials. The findings demonstrated enhanced thermal stability and impact resistance when incorporated at certain concentrations .
  • Neuroprotection Studies :
    • A recent investigation highlighted the neuroprotective effects of butyric acid derivatives on neuronal cell cultures exposed to oxidative stress. The study suggested that these compounds could mitigate cell death and promote cell survival pathways .

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, altering their activity and affecting metabolic pathways. The presence of multiple methyl groups and the tetramethylphenyl substituent contribute to its unique binding properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid with three related compounds, emphasizing structural, functional, and biological distinctions.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Biological Relevance
Target Compound β-Ketobutyric acid with 2,3,5,6-tetramethylphenyl substitution Carboxylic acid, ketone, tetramethylphenyl Unknown; potential for antioxidant or anti-inflammatory activity (hypothesized)
RA839 Pyrrolidine-3-carboxylic acid with sulfonylamino-tetramethylphenyl linkage Sulfonamide, carboxylic acid, naphthyl Noncovalent Keap1 inhibitor (Kd ~6 μM); activates Nrf2-mediated cytoprotective pathways
Kaempferol Lead Compound Sulfonamide-tetramethylphenyl linked to pyrrolidine-carboxylic acid Sulfonamide, carboxylic acid, oleic acid Tested for anti-Parkinson’s activity via molecular docking; structural analog of RA839
Oleic Acid Derivatives Unsaturated fatty acid derivatives Carboxylic acid, olefin Investigated for neuroprotective effects in Parkinson’s disease models

Structural Differences and Implications

  • Steric and Electronic Effects :

    • The target compound lacks the sulfonamide group present in RA839 and its derivatives, which is critical for binding to the Keap1 kelch domain . Instead, its β-keto group may influence redox properties or metal chelation.
    • The tetramethylphenyl group in all compounds enhances hydrophobicity, but the carboxylic acid in the target compound increases polarity compared to RA839’s naphthyl moiety .
  • Molecular Weight and Solubility :

    • The target compound (estimated MW ~290 g/mol) is lighter than RA839 (MW ~700 g/mol), suggesting better membrane permeability but reduced specificity for protein targets .

Biological Activity

2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid is a compound with significant potential in various biological applications. Its structure features a bulky tetramethylphenyl group which may influence its biological activity and interactions with biological targets.

  • Molecular Formula : C16H22O3
  • CAS Number : Not provided in the search results.
  • Molecular Weight : 278.35 g/mol

The biological activity of this compound has been studied primarily in the context of its potential as an inhibitor of specific biological pathways. Research indicates that compounds with similar structural motifs can exhibit anti-inflammatory and anti-cancer properties.

Inhibition Studies

In a study exploring various compounds for their ability to inhibit the Type III Secretion System (T3SS), it was found that related compounds could significantly reduce the secretion of virulence factors in pathogenic bacteria. While specific data on this compound was not detailed in the available literature, the structural similarities suggest potential for similar inhibitory effects .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In studies assessing the anti-inflammatory properties of structurally related compounds, it was observed that certain analogs could downregulate pro-inflammatory cytokines. This suggests a potential pathway through which this compound may exert its effects .
  • Anticancer Potential : Preliminary investigations into compounds with similar structures have indicated that they may induce apoptosis in cancer cells. The bulky tetramethylphenyl group may enhance lipophilicity and cellular uptake, potentially increasing efficacy against tumor cells .

Comparative Analysis Table

Compound NameBiological ActivityReference
This compoundPotential T3SS inhibition
Related Analog 1Anti-inflammatory effects
Related Analog 2Induction of apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid
Reactant of Route 2
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2,2-Dimethyl-4-oxo-4-(2,3,5,6-tetramethylphenyl)butyric acid

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